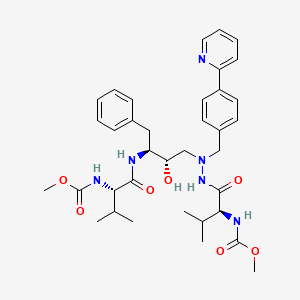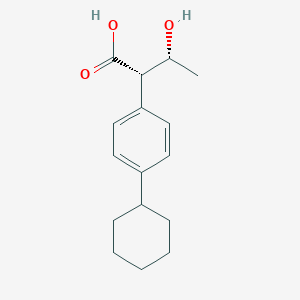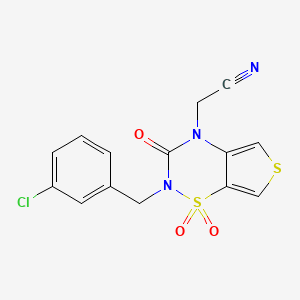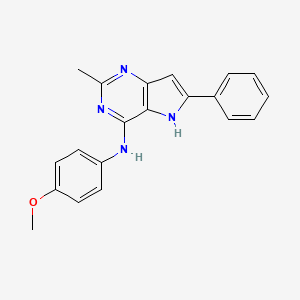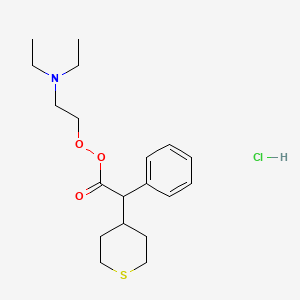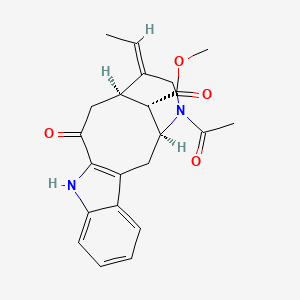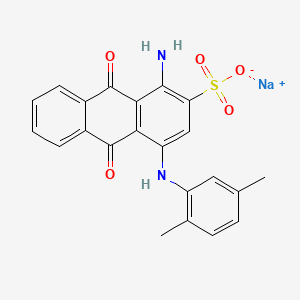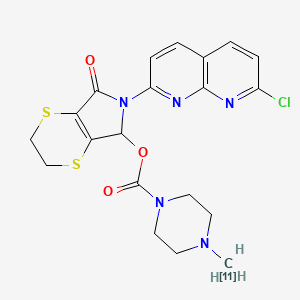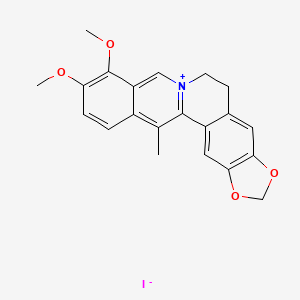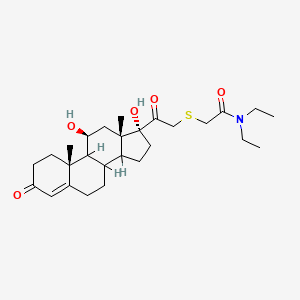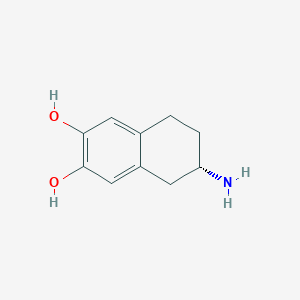
2-Amino-6,7-dihydroxytetralin, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,7-dihydroxytetralin, (S)- is an organic compound belonging to the class of tetralins. Tetralins are polycyclic aromatic compounds containing a benzene ring fused to a cyclohexane ring. This compound is characterized by the presence of amino and hydroxyl groups on the tetralin structure, making it a significant molecule in various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydroxytetralin, (S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form a tetralin structure.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or other suitable oxidants.
Industrial Production Methods
In industrial settings, the production of 2-Amino-6,7-dihydroxytetralin, (S)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.
Purification: Advanced purification techniques such as crystallization, distillation, or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6,7-dihydroxytetralin, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other suitable oxidants for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: Formed through oxidation of the hydroxyl groups.
Dihydroxy Derivatives: Formed through reduction reactions.
Substituted Tetralins: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Amino-6,7-dihydroxytetralin, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-6,7-dihydroxytetralin, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.
Oxidative Stress: Potential role in modulating oxidative stress and redox balance in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydroxy-2-aminotetralin: A closely related compound with similar structural features.
2,3-Naphthalenediol: Another tetralin derivative with hydroxyl groups on the naphthalene ring.
6-Amino-5,6,7,8-tetrahydronaphthalene: A compound with an amino group on the tetrahydronaphthalene structure.
Uniqueness
2-Amino-6,7-dihydroxytetralin, (S)- is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
71074-52-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(6S)-6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2/t8-/m0/s1 |
Clé InChI |
ASXGAOFCKGHGMF-QMMMGPOBSA-N |
SMILES isomérique |
C1CC2=CC(=C(C=C2C[C@H]1N)O)O |
SMILES canonique |
C1CC2=CC(=C(C=C2CC1N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


